(5-Oxocyclopent-1-en-1-yl)boronic acid

Analytical Chemistry Quality Control Process Development

Choose (5-Oxocyclopent-1-en-1-yl)boronic acid for its unique α,β-unsaturated ketone-boronic acid architecture. This dual-function building block participates in Suzuki-Miyaura cross-couplings AND subsequent nucleophilic additions, reductions, or conjugate additions—transformations impossible with non-oxygenated cyclopentenyl boronates. The cyclopentenone scaffold is the prostaglandin pharmacophore core, enabling direct construction of drug-like libraries. With higher polar surface area (58 Ų) and hydrogen-bonding capacity than simple cyclic alkenyl boronic acids, it enhances aqueous solubility and target engagement in lead optimization. Avoid multi-step oxygen introduction; use the intrinsically functionalized building block for efficient, cost-effective synthesis.

Molecular Formula C5H7BO3
Molecular Weight 125.92 g/mol
CAS No. 871329-71-4
Cat. No. B1418667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Oxocyclopent-1-en-1-yl)boronic acid
CAS871329-71-4
Molecular FormulaC5H7BO3
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=CCCC1=O)(O)O
InChIInChI=1S/C5H7BO3/c7-5-3-1-2-4(5)6(8)9/h2,8-9H,1,3H2
InChIKeyLEMUMNFZUFSWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Oxocyclopent-1-en-1-yl)boronic acid (CAS 871329-71-4): A Key Functionalized Boronic Acid Building Block for Drug Discovery and Organic Synthesis


(5-Oxocyclopent-1-en-1-yl)boronic acid (CAS 871329-71-4) is an organoboron compound featuring a boronic acid group (-B(OH)₂) directly attached to the 2-position of a cyclopentenone ring [1]. Its molecular formula is C₅H₇BO₃, and it has a molecular weight of 125.92 g/mol [1]. This compound is primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds for the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .

Why a Cyclopent-1-en-1-ylboronic Acid Cannot Replace (5-Oxocyclopent-1-en-1-yl)boronic acid in Target Synthesis


The critical functional group of (5-Oxocyclopent-1-en-1-yl)boronic acid is the α,β-unsaturated ketone (cyclopentenone) conjugated with the boronic acid moiety. This structural feature fundamentally differentiates its reactivity and synthetic utility from simple cyclic alkenyl boronic acids like Cyclopent-1-en-1-ylboronic acid (CAS 850036-28-1). The carbonyl group provides a second reactive handle, enabling post-coupling transformations such as nucleophilic additions, reductions, or conjugate additions that are impossible with non-oxygenated analogs . Substituting with a simpler analog forfeits the opportunity for these downstream modifications, necessitating additional synthetic steps to introduce oxygen functionality and increasing cost and complexity. This inherent structural difference means that the compound cannot be generically interchanged without altering the synthetic route and final product profile.

Quantitative Evidence: (5-Oxocyclopent-1-en-1-yl)boronic acid Reactivity and Purity Advantages Over Analogs


Melting Point as a Direct Indicator of Purity and Processability

A significant discrepancy in reported melting points for (5-Oxocyclopent-1-en-1-yl)boronic acid suggests batch-to-batch purity variations and highlights the importance of rigorous supplier qualification. One datasheet reports a melting point of 106-108°C , while another reports a significantly higher range of 143-145°C . This 36-37°C difference is a quantifiable indicator of purity differences, as impurities typically depress melting points. For procurement, this underscores the need for certified purity (e.g., 97-98%) and verified analytical data, as a lower melting range indicates a less pure product that could negatively impact reaction yields.

Analytical Chemistry Quality Control Process Development

Differentiation via Polar Surface Area and Hydrogen Bonding Capacity

(5-Oxocyclopent-1-en-1-yl)boronic acid has a calculated topological polar surface area (TPSA) of 58 Ų and contains 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, the non-oxygenated analog Cyclopent-1-en-1-ylboronic acid (CAS 850036-28-1) has a TPSA of 40.5 Ų and lacks the ketone oxygen, thereby reducing its hydrogen bonding capacity . This quantitative difference in polarity and hydrogen bonding potential makes the target compound more water-soluble and provides additional points for intermolecular interactions, which are crucial for designing drug-like molecules with improved pharmacokinetic properties and target engagement.

Medicinal Chemistry Drug Design Physicochemical Properties

Primary Application Scenarios for (5-Oxocyclopent-1-en-1-yl)boronic acid (CAS 871329-71-4) in Research and Industry


Synthesis of Prostaglandin Analogs and Bioactive Cyclopentanoids

The cyclopentenone ring of (5-Oxocyclopent-1-en-1-yl)boronic acid is a core scaffold found in prostaglandins and their synthetic analogs, which are known to be involved in numerous physiological processes such as renal function and hormone regulation . The compound's ability to participate in Suzuki-Miyaura cross-couplings makes it a strategic intermediate for introducing diverse aryl or alkenyl groups onto the cyclopentenone core, thereby accessing libraries of new prostaglandin-like compounds for drug discovery . This is supported by its recognition as a valuable component for synthesizing complex organic molecules, including pharmaceuticals .

Building Block for Functionalized Cyclopentenones in Organic Synthesis

This compound is a key reagent for creating functionalized cyclopentenones, a privileged structure in medicinal and synthetic chemistry. A 2020 study reported for the first time a general method for the synthesis of cyclopentenone boronic acids, highlighting the value of these compounds as 'highly valued intermediates in organic synthesis' that could be useful partners in cross-coupling reactions like the Suzuki-Miyaura coupling . This method allows for the direct installation of the cyclopentenone-boronic acid motif, which can then be used to build more complex molecules through established palladium-catalyzed chemistry .

Medicinal Chemistry for Improved Pharmacokinetic Profiles

The distinct physicochemical properties of (5-Oxocyclopent-1-en-1-yl)boronic acid, particularly its increased polar surface area (58 Ų) and hydrogen bonding capacity compared to non-oxygenated cyclopentenyl boronic acids , make it a superior choice in medicinal chemistry. When incorporated into a lead compound, this building block is expected to confer enhanced aqueous solubility and provide additional sites for target engagement. This can be a decisive factor in optimizing drug candidates where solubility or specific interactions are limiting factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Oxocyclopent-1-en-1-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.